molecular formula C14H16N2O3S2 B2569342 (Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905680-87-7

(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No. B2569342
CAS RN: 905680-87-7
M. Wt: 324.41
InChI Key: GHMQFFMKVOQACY-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One aspect of the scientific research involving this compound focuses on its use in organic synthesis, particularly in the creation of thiazole derivatives. Albreht et al. (2009) discussed transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing its versatility in generating bioactive molecules (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, the work by Denisenko et al. (2011) on synthesizing 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives from related thiazole compounds underscores the compound's utility in synthesizing complex structures with potential pharmacological properties (Denisenko, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2011).

Solubility Studies

Research on the solubility of thiazole derivatives, like the study by Song, Qu, and Wang (2010), provides critical data for the pharmaceutical development of new drug candidates. Their work on the solubility of thiazole compounds in various solvents contributes to understanding the physicochemical properties necessary for drug formulation (Song, Qu, & Wang, 2010).

Synthesis of Complex Molecules

Further exploring the compound's applications, Hassan, Bebair, and El-Gamal (2014) demonstrated its role in synthesizing pyrazolylthiazole and pyrazolyl-1,2,4-triazepine derivatives. This highlights the compound's contribution to developing novel molecules with potential for various biological activities (Hassan, Bebair, & El-Gamal, 2014).

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including the evaluation of their antimicrobial activities. This research is crucial for discovering new antibiotics and understanding the structure-activity relationships of thiazole-based compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Catalytic and Fluorescence Properties

The study by Vellaiswamy and Ramaswamy (2017) on Co(II) complexes of thiazole derivatives, revealing their synthesis, fluorescence properties, and anticancer activity, showcases the potential of thiazole compounds in medicinal chemistry and materials science (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

S-[2-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-4-19-10-5-6-11-12(7-10)21-14(16(11)3)15-13(18)8-20-9(2)17/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMQFFMKVOQACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

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